![molecular formula C7H6N2O B13118067 5H-Pyrano[2,3-d]pyrimidine CAS No. 41688-96-4](/img/structure/B13118067.png)
5H-Pyrano[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound constructed by the fusion of pyran and pyrimidine rings. It consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . This compound has garnered significant attention due to its diverse pharmacological applications, including anti-bronchitis, hepatoprotective, anti-AIDS, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[2,3-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives. This reaction can be carried out under various conditions, including traditional heating, microwave irradiation, and photochemical methods . For instance, using Na2 eosin Y as a photocatalyst under visible light in an air atmosphere has been shown to be effective .
Industrial Production Methods: Industrial production methods often focus on green chemistry principles. For example, the use of magnetized deionized water as a green solvent under catalyst-free conditions has been developed. This method offers advantages such as eco-friendliness, simplicity, low cost, short reaction times, and high yields .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the pyran and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[2,3-d]pyrimidine-2,4-dione derivatives .
Scientific Research Applications
5H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Pyrano[2,3-d]pyrimidine involves interactions with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like PARP-1, which is involved in DNA repair processes . The presence of the pyrano[2,3-d]pyrimidine scaffold is crucial for interactions with amino acids at the enzyme’s active site, enhancing the compound’s biological activity .
Comparison with Similar Compounds
- 8H-Pyrano[3,2-d]pyrimidine
- 8H-Pyrano[3,4-d]pyrimidine
- 5H-Pyrano[4,3-d]pyrimidine
Comparison: 5H-Pyrano[2,3-d]pyrimidine is unique due to its specific ring fusion and the positions of the oxygen and nitrogen atoms. This structural uniqueness contributes to its distinct pharmacological properties and makes it a valuable compound for various applications .
Properties
CAS No. |
41688-96-4 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
5H-pyrano[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1,3-5H,2H2 |
InChI Key |
OOPJHKGAYPDAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=NC=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


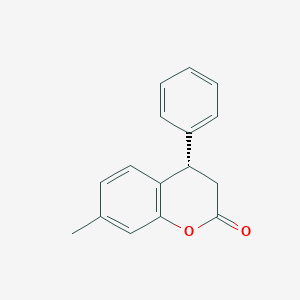


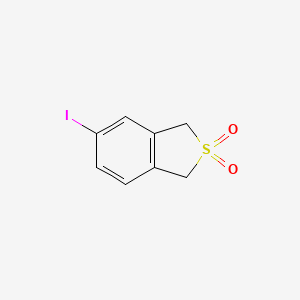
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
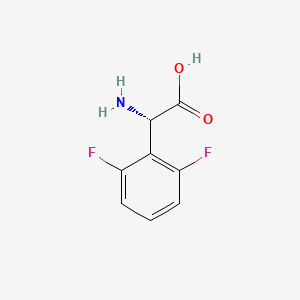
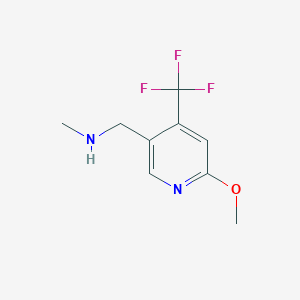

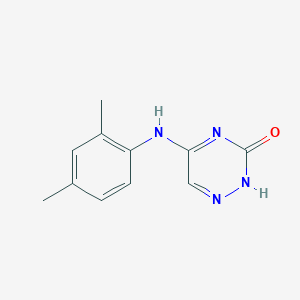
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)

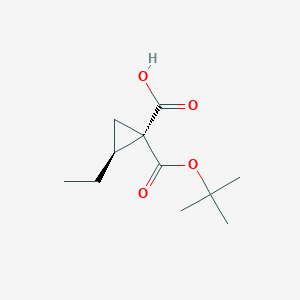
![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)
![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)
